2-Methylisothiazolidine 1,1-dioxide
Overview
Description
2-Methylisothiazolidine 1,1-dioxide is a heterocyclic compound with the molecular formula C₄H₉NO₂SThe compound is characterized by a five-membered ring containing nitrogen, sulfur, and oxygen atoms, which contribute to its distinctive chemical behavior .
Scientific Research Applications
2-Methylisothiazolidine 1,1-dioxide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylisothiazolidine 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylthioamide with hydrogen peroxide in the presence of a suitable catalyst. The reaction is carried out under mild conditions, ensuring high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure cost-effectiveness and scalability. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Methylisothiazolidine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Alkylated or acylated derivatives.
Mechanism of Action
The mechanism of action of 2-Methylisothiazolidine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting their normal function. It may also interact with cellular membranes, altering their permeability and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Allyl-4-Methylisothiazolidine 1,1-dioxide: Similar in structure but with an allyl group, leading to different chemical properties and applications.
Benzisothiazolinone 1-dioxide: Contains a benzene ring, making it structurally distinct and used in different applications.
Uniqueness: 2-Methylisothiazolidine 1,1-dioxide is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms. This combination imparts distinctive chemical reactivity and potential for diverse applications in various fields of research .
Properties
IUPAC Name |
2-methyl-1,2-thiazolidine 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c1-5-3-2-4-8(5,6)7/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUJLVPQFOPIJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCS1(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20574718 | |
Record name | 2-Methyl-1lambda~6~,2-thiazolidine-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20574718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83634-83-7 | |
Record name | 2-Methyl-1lambda~6~,2-thiazolidine-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20574718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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